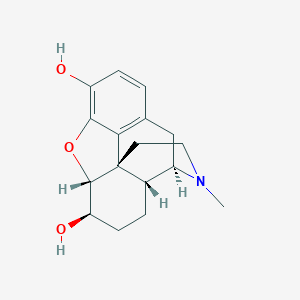

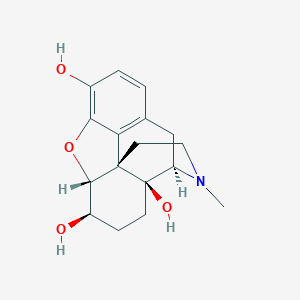

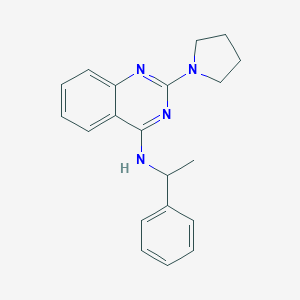

![molecular formula C8H6F3N3OS B163156 2-腙基-6-(三氟甲氧基)-2,3-二氢苯并[d]噻唑 CAS No. 133840-98-9](/img/structure/B163156.png)

2-腙基-6-(三氟甲氧基)-2,3-二氢苯并[d]噻唑

描述

“2-Hydrazono-6-(trifluoromethoxy)-2,3-dihydrobenzo[d]thiazole” is a chemical compound that belongs to the class of thiazoles . Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .

科学研究应用

抗氧化活性

噻唑衍生物已被发现具有抗氧化作用 . 该化合物中噻唑环的存在可能有助于其抗氧化活性,这在各种生物过程和治疗应用中都是有益的。

镇痛活性

据报道,具有噻唑环的化合物表现出镇痛(止痛)特性 . 这表明我们的化合物可能用于开发新的镇痛药物。

抗炎活性

噻唑衍生物也与抗炎作用相关 . 因此,“2-腙基-6-(三氟甲氧基)-2,3-二氢苯并[d]噻唑”可能用于治疗炎症性疾病。

抗菌和抗真菌活性

噻唑环是许多抗菌和抗真菌化合物中的常见特征 . 这表明我们的化合物可能在开发新的抗菌和抗真菌剂中得到应用。

抗病毒活性

噻唑衍生物已显示出抗病毒特性 . 这表明我们的化合物可能用于抗病毒药物开发。

抗肿瘤或细胞毒活性

噻唑衍生物已被发现具有抗肿瘤或细胞毒活性 . 一系列咪唑并[2,1-b]噻唑衍生物对前列腺癌细胞系表现出有效的作用 . 这表明“2-腙基-6-(三氟甲氧基)-2,3-二氢苯并[d]噻唑”可能用于癌症治疗。

神经保护活性

噻唑衍生物与神经保护作用相关 . 这表明我们的化合物可能在治疗神经退行性疾病中得到应用。

药物发现

苯并[d]噻唑环体系的存在,这是一个在各种生物活性分子中发现的常见药效团,表明“2-腙基-6-(三氟甲氧基)-2,3-二氢苯并[d]噻唑”有潜力被研究作为药物发现工作中的先导化合物.

作用机制

Target of Action

Thiazole derivatives, to which this compound belongs, have been found to interact with a wide range of biological targets . These include various enzymes, receptors, and biochemical pathways involved in antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Mode of Action

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo various chemical reactions, including donor–acceptor, nucleophilic, and oxidation reactions . These reactions can lead to changes in the activity of the target molecules, thereby affecting the physiological systems .

Biochemical Pathways

For instance, they can activate or inhibit enzymes, stimulate or block receptors, and alter the normal functioning of various biochemical pathways .

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether, as well as their sparing solubility in organic solvents and dyes, may influence their absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .

属性

IUPAC Name |

[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3N3OS/c9-8(10,11)15-4-1-2-5-6(3-4)16-7(13-5)14-12/h1-3H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYZRKRXUAGGAPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90439668 | |

| Record name | 2-Hydrazinyl-6-(trifluoromethoxy)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133840-98-9 | |

| Record name | 2-Hydrazinyl-6-(trifluoromethoxy)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

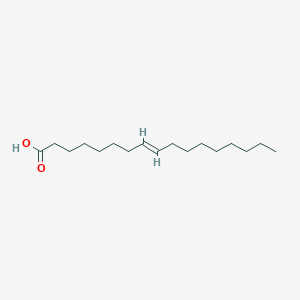

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine](/img/structure/B163085.png)

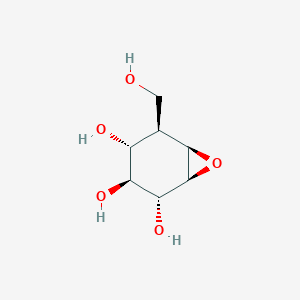

![3-[(2-chloro-1H-indol-3-yl)methylidene]-1H-indol-2-one](/img/structure/B163090.png)

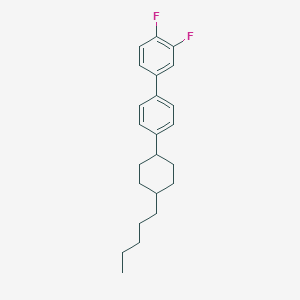

![(4R,4aR,7R,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol](/img/structure/B163094.png)

![[2,2'-Bipyridine]-6-carbaldehyde](/img/structure/B163096.png)